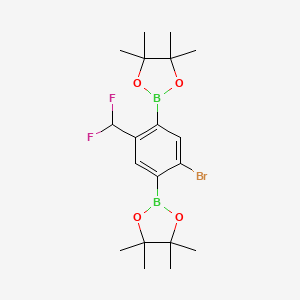

5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester” is a chemical compound that is used in scientific research . It is a valuable building block in organic synthesis . The compound has a molecular weight of 332.98 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H16BBrF2O2 . The InChI code for this compound is 1S/C13H16BBrF2O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3 .Chemical Reactions Analysis

The compound is involved in the Suzuki–Miyaura coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The boron moiety in the compound can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.98 . It is usually stored at refrigerated temperatures . The compound is generally stable and easy to purify .Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

"5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester" has been utilized in the synthesis of π-conjugated polymers via Suzuki-Miyaura coupling polymerization. This method allows for the creation of high-molecular-weight polymers with boronic acid (ester) moieties at both ends, which can be further modified to yield materials with tailored properties (Nojima et al., 2016). Such materials have applications in electronic devices and sensors due to their conductive and fluorescent properties.

Organic Synthesis Methodologies

Research has demonstrated the utility of organoboron compounds, including derivatives similar to "5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester," in various organic synthesis strategies. These compounds serve as intermediates in cross-coupling reactions, enabling the construction of complex molecules with high precision. For example, organoboron compounds have been used in the facile synthesis of H2O2-cleavable poly(ester-amide)s, showcasing their potential in creating responsive materials for drug delivery systems (Cui et al., 2017).

Development of Novel Materials

The versatility of organoboron compounds extends to the development of novel materials with unique properties. For instance, strategies for analyzing highly reactive pinacolboronate esters underline their significance in synthesizing development compounds with stringent purity requirements (Zhong et al., 2012). Such analytical methodologies are crucial for advancing research in materials science, particularly in areas requiring high-purity materials.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-bromo-5-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27B2BrF2O4/c1-16(2)17(3,4)26-20(25-16)12-10-14(22)13(9-11(12)15(23)24)21-27-18(5,6)19(7,8)28-21/h9-10,15H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMGZDCJOGUHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)B3OC(C(O3)(C)C)(C)C)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27B2BrF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Dimethylamino)cyclopropyl]methanesulfonamide](/img/structure/B2608006.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608016.png)

![8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608017.png)

![6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2608019.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one](/img/structure/B2608020.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2608023.png)

![4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2608026.png)